bis(4-{(E)-[(3-methylphenyl)imino]methyl}phenyl) 2-nitrobenzene-1,4-dicarboxylate
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Overview
Description
1,4-BIS({4-[(E)-[(3-METHYLPHENYL)IMINO]METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a nitrobenzene core with two carboxylate groups and is substituted with imino and methylphenyl groups, making it a subject of interest in organic chemistry and material science.
Preparation Methods
The synthesis of 1,4-BIS({4-[(E)-[(3-METHYLPHENYL)IMINO]METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imine group: This involves the condensation of 3-methylbenzaldehyde with aniline derivatives under acidic conditions to form the imine intermediate.
Nitration: The nitrobenzene core is introduced through nitration of a suitable aromatic precursor using a mixture of concentrated nitric and sulfuric acids.
Coupling reactions: The final step involves coupling the imine and nitrobenzene intermediates using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Chemical Reactions Analysis
1,4-BIS({4-[(E)-[(3-METHYLPHENYL)IMINO]METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization of the compound.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1,4-BIS({4-[(E)-[(3-METHYLPHENYL)IMINO]METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The imine group can also participate in nucleophilic addition reactions, affecting enzyme activity and cellular pathways .
Comparison with Similar Compounds
Similar compounds include:
1,4-Bis(4-nitrophenyl)benzene: This compound shares the nitrobenzene core but lacks the imine and carboxylate groups, making it less versatile in terms of chemical reactivity.
1,4-Bis(4-aminophenyl)benzene: This compound features amino groups instead of nitro groups, leading to different chemical and biological properties.
1,4-Bis(4-carboxyphenyl)benzene: This compound has carboxylate groups but lacks the imine and nitro functionalities, resulting in different applications and reactivity.
Properties
Molecular Formula |
C36H27N3O6 |
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Molecular Weight |
597.6 g/mol |
IUPAC Name |
bis[4-[(3-methylphenyl)iminomethyl]phenyl] 2-nitrobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C36H27N3O6/c1-24-5-3-7-29(19-24)37-22-26-9-14-31(15-10-26)44-35(40)28-13-18-33(34(21-28)39(42)43)36(41)45-32-16-11-27(12-17-32)23-38-30-8-4-6-25(2)20-30/h3-23H,1-2H3 |
InChI Key |
ZHQCBPNQMAKADG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)C(=O)OC4=CC=C(C=C4)C=NC5=CC=CC(=C5)C)[N+](=O)[O-] |
Origin of Product |
United States |
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